molecular formula C30H47N5O7 B14277189 L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline CAS No. 157002-53-4

L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline

Cat. No.: B14277189
CAS No.: 157002-53-4
M. Wt: 589.7 g/mol
InChI Key: CRYSTTOZUBENGY-KEOOTSPTSA-N
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Description

L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline: is a pentapeptide composed of five amino acids: leucine, valine (twice), tyrosine, and proline. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The sequence and composition of amino acids in peptides can significantly influence their properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (L-proline) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (L-tyrosine) is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated for L-valine, L-valine, and L-leucine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection and cleavage.

Industrial Production Methods

Industrial production of peptides like this compound often scales up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidative products.

    Reduction: Peptide bonds are generally stable to reduction, but specific side chains may be reduced under certain conditions.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with different side chains.

Major Products

    Oxidation: Dityrosine, oxidized peptide fragments.

    Reduction: Reduced peptide fragments.

    Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

Chemistry

In chemistry, L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline is used as a model compound to study peptide synthesis, structure, and reactivity. It helps in understanding peptide bond formation and stability.

Biology

Biologically, this peptide can be studied for its potential role in signaling pathways, enzyme inhibition, or as a substrate for proteases. Its sequence may mimic natural peptides involved in physiological processes.

Medicine

In medicine, peptides like this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering potential treatments for diseases.

Industry

Industrially, peptides are used in the development of pharmaceuticals, cosmetics, and as research tools

Mechanism of Action

The mechanism of action of L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The presence of tyrosine suggests potential involvement in phosphorylation pathways, while proline may influence the peptide’s conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-valyl-L-tyrosyl-L-proline: Lacks one valine residue, potentially altering its biological activity.

    L-Leucyl-L-valyl-L-valyl-L-phenylalanyl-L-proline: Substitutes tyrosine with phenylalanine, affecting its reactivity and interactions.

    L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-alanine: Substitutes proline with alanine, changing the peptide’s conformation and stability.

Uniqueness

L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline’s unique sequence and composition confer specific properties that may not be present in similar peptides. The presence of two valine residues and a tyrosine residue can influence its hydrophobicity, reactivity, and potential biological activities.

Properties

CAS No.

157002-53-4

Molecular Formula

C30H47N5O7

Molecular Weight

589.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C30H47N5O7/c1-16(2)14-21(31)26(37)33-25(18(5)6)28(39)34-24(17(3)4)27(38)32-22(15-19-9-11-20(36)12-10-19)29(40)35-13-7-8-23(35)30(41)42/h9-12,16-18,21-25,36H,7-8,13-15,31H2,1-6H3,(H,32,38)(H,33,37)(H,34,39)(H,41,42)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

CRYSTTOZUBENGY-KEOOTSPTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)N

Origin of Product

United States

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